

# N-Dansyl 6-aminohexanol-d6 CAS number and molecular weight

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Compound of Interest

Compound Name: N-Dansyl 6-aminohexanol-d6

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## Technical Guide: N-Dansyl 6-aminohexanol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Dansyl 6-aminohexanol-d6**, a deuterated derivative of the fluorescently labeled amino alcohol. This document covers its chemical properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative mass spectrometry-based analyses.

## **Core Compound Specifications**

**N-Dansyl 6-aminohexanol-d6** is a synthetic molecule combining the fluorescent dansyl group with a six-carbon amino alcohol linker, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis.

Property	Value
Molecular Weight	356.51 g/mol
Chemical Formula	C18H20D6N2O3S
CAS Number	Not available
Parent Compound (Non-deuterated)	N-Dansyl 6-aminohexanol
Precursor CAS Number	4048-33-3 (for 6-Amino-1-hexanol)



## **Synthesis Protocol**

The synthesis of **N-Dansyl 6-aminohexanol-d6** involves the reaction of Dansyl chloride-d6 with 6-aminohexanol. Below is a representative experimental protocol.

#### Materials:

- Dansyl chloride-d6
- 6-Amino-1-hexanol (CAS: 4048-33-3)
- Anhydrous acetonitrile
- Sodium bicarbonate
- Hydrochloric acid (1 M)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Rotary evaporator
- · Magnetic stirrer and stir bar
- Standard laboratory glassware

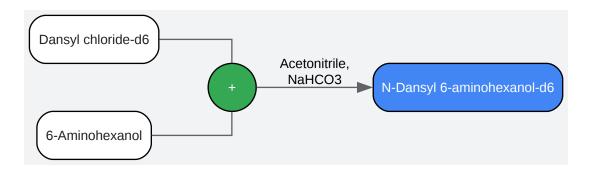
#### Procedure:

- Dissolve 6-Amino-1-hexanol (1 equivalent) in anhydrous acetonitrile.
- Add sodium bicarbonate (5 equivalents) to the solution.
- In a separate flask, dissolve Dansyl chloride-d6 (1 equivalent) in anhydrous acetonitrile.
- Slowly add the Dansyl chloride-d6 solution to the 6-aminohexanol solution while stirring at room temperature.
- Allow the reaction to proceed for 24 hours at room temperature, protected from light.



- Filter the reaction mixture to remove any solids.
- Acidify the filtrate with 1 M hydrochloric acid.
- Extract the aqueous solution with dichloromethane (3 x volume of aqueous solution).
- Dry the combined organic layers over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield N-Dansyl 6aminohexanol-d6.

#### Reaction Pathway Diagram:



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Caption: Synthesis of N-Dansyl 6-aminohexanol-d6.

## Application as an Internal Standard in LC-MS

**N-Dansyl 6-aminohexanol-d6** is primarily used as an internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) analyses.[1] Its deuteration ensures that it has nearly identical chemical and physical properties to its non-deuterated counterpart, but with a distinct mass, allowing for accurate quantification.

Experimental Protocol for Use as an Internal Standard:

• Preparation of Stock Solution: Prepare a stock solution of **N-Dansyl 6-aminohexanol-d6** in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.



Preparation of Working Solution: Dilute the stock solution to a working concentration (e.g., 1 μg/mL) with the initial mobile phase of your LC method.

#### · Sample Preparation:

- To each sample and calibration standard, add a fixed amount of the N-Dansyl 6aminohexanol-d6 working solution.
- If the target analyte is not dansylated, perform a dansylation reaction on the samples and standards after the addition of the internal standard, using non-deuterated Dansyl chloride.

#### • LC-MS Analysis:

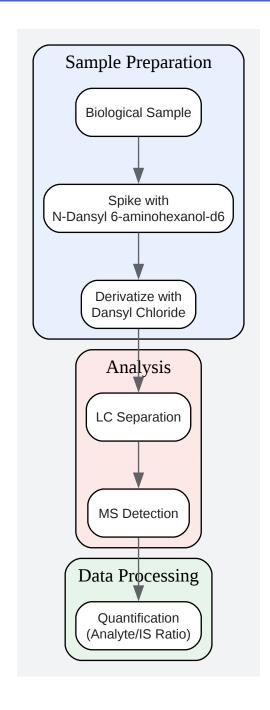
- Inject the prepared samples onto an appropriate LC column (e.g., C18).
- Develop a gradient elution method to separate the analyte of interest from other matrix components.
- Set the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both the analyte and the deuterated internal standard.

#### Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
- Determine the concentration of the analyte in the samples from the calibration curve.

#### Workflow Diagram:





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Caption: Workflow for using a deuterated internal standard.

## **Signaling Pathway Analysis**

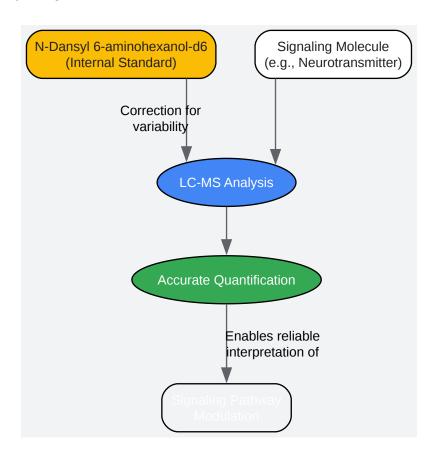
While **N-Dansyl 6-aminohexanol-d6** is not directly involved in signaling pathways, its utility as an internal standard is crucial for the accurate quantification of metabolites and drugs that do



modulate these pathways. For example, it can be used in metabolomics studies to precisely measure changes in the levels of specific amino-containing signaling molecules.

The following diagram illustrates the logical relationship of how a deuterated internal standard aids in the reliable quantification of a signaling molecule, thereby enabling the accurate study of a signaling pathway.

#### Logical Relationship Diagram:



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Caption: Role of an internal standard in pathway analysis.

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### References

- 1. medchemexpress.com [medchemexpress.com]
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